molecular formula C21H18N2O2S B2429943 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892274-44-1

1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2429943
CAS No.: 892274-44-1
M. Wt: 362.45
InChI Key: VOXUOFHZDZDYOM-UHFFFAOYSA-N
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Description

1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the thieno[2,3-d]pyrimidine class. This compound features a benzyl group, two methyl groups, and a phenyl group attached to the thieno[2,3-d]pyrimidine core, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriately substituted thiophenes followed by subsequent functional group modifications[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d .... The reaction conditions often require the use of strong bases or acids, and the presence of catalysts such as palladium or nickel complexes.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions at different positions on the thieno[2,3-d]pyrimidine core can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation reactions often use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions may involve hydrogen gas in the presence of a catalyst.

  • Substitution reactions typically require strong nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidines, which can have applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

This compound has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 3-phenylthieno[2,3-d]pyrimidin-4-ylamino

  • 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • 4-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Uniqueness: 1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of substituents, which can lead to distinct biological and chemical properties compared to its analogs.

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Properties

CAS No.

892274-44-1

Molecular Formula

C21H18N2O2S

Molecular Weight

362.45

IUPAC Name

1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18N2O2S/c1-14-15(2)26-20-18(14)19(24)23(17-11-7-4-8-12-17)21(25)22(20)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3

InChI Key

VOXUOFHZDZDYOM-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)C4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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